molecular formula C13H15NO B2490639 Spiro[indene-2,4'-piperidin]-1(3H)-one CAS No. 136080-25-6

Spiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No. B2490639
CAS RN: 136080-25-6
M. Wt: 201.269
InChI Key: OQYGRYBPALDMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Spiro[indene-2,4’-piperidin]-1(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the spiro[indene-1,4’-piperidine] class of compounds .


Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature. For instance, the synthesis of spiro[indoline-3,4’-pyridines] and spiro[indene-2,4’-pyridines] has been achieved via a three-component reaction involving α,β-unsaturated N-arylaldimines, dimethyl acetylenedicarboxylate (methyl propiolate), and isatylidene malononitriles .

Mechanism of Action

Target of Action

Spiro[indene-2,4’-piperidin]-1(3H)-one primarily targets the Neurokinin receptors , specifically the NK2 receptor . Neurokinin receptors play a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.

Mode of Action

The compound interacts with its targets by binding to the NK2 receptor. The binding is facilitated by the conformationally restricted equatorial phenyl group present in the compound . This interaction results in the inhibition of the receptor’s activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Neurokinin signaling pathway . By inhibiting the NK2 receptor, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as reduced pain perception and smooth muscle contraction .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4698±550 °C and a density of 118±01 g/cm3 . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Spiro[indene-2,4’-piperidin]-1(3H)-one’s action primarily involve the inhibition of Neurokinin receptor activity. This can lead to a decrease in pain perception and smooth muscle contraction, among other effects .

properties

IUPAC Name

spiro[3H-indene-2,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13/h1-4,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGRYBPALDMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indene-2,4'-piperidin]-1(3H)-one

Synthesis routes and methods

Procedure details

A solution of 3.66 g (12.0 mmoles) 1'-benzoyl-1,3-dihydro-1-oxospiro-[2H-indene-2,4'-piperidine] in 90 ml ethanol and 30 ml 6N hydrochloric acid was heated at reflux for 42 hours. An additional 10 ml 6N hydrochloric acid was added and the solution was heated at reflux for 6 hours. The cooled solution was concentrated in vacuo to remove ethanol and the resulting aqueous solution was washed with 2×20 ml ethyl acetate. The aqueous layer was made basic with 10N sodium hydroxide and extracted with 3×75 ml ethyl acetate. The extract was washed with 20 ml water and brine, dried, and the solvent was removed in vacuo to give 1.87 g (77%) product as an oil.
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
77%

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